(R)-3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride
Description
(R)-3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride (CAS: 74104-85-1) is a chiral amino acid derivative characterized by a pyridine ring substituted at the 2-position and an (R)-configured stereocenter. Its molecular formula is C₈H₁₂Cl₂N₂O₂, with a molecular weight of 239.10 g/mol . The compound exists as a white to off-white powder, typically stored under dry, room-temperature conditions to maintain stability. It is widely used as an intermediate in pharmaceutical synthesis and biochemical research, particularly in developing enzyme inhibitors or receptor-targeting molecules due to its structural similarity to natural amino acids .
Key properties include:
Properties
IUPAC Name |
(3R)-3-amino-3-pyridin-2-ylpropanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c9-6(5-8(11)12)7-3-1-2-4-10-7;;/h1-4,6H,5,9H2,(H,11,12);2*1H/t6-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYSGWSRPMEIMV-QYCVXMPOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CC(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)[C@@H](CC(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Auxiliary-Mediated Synthesis
The use of Evans oxazolidinones as chiral auxiliaries enables stereochemical control during C–C bond formation. A glycine derivative is functionalized with the auxiliary, followed by nucleophilic addition of a pyridyl organometallic reagent (e.g., pyridylzinc bromide). Subsequent hydrolysis yields the (R)-configured amino acid.
Reaction Conditions :
Transition Metal-Catalyzed Asymmetric Hydrogenation
Prochiral α,β-unsaturated esters bearing a pyridyl group undergo asymmetric hydrogenation using chiral Ru catalysts (e.g., BINAP-Ru complexes). The resulting β-amino ester is hydrolyzed to the free acid and converted to the dihydrochloride salt.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Catalyst | Ru-(S)-BINAP |
| Pressure (H₂) | 50 bar |
| Temperature | 40°C |
| ee | 89% |
| Isolated Yield | 75% |
Hydroarylation of Propargylglycine Derivatives
Hydroarylation provides a direct route to introduce the pyridyl moiety. A propargylglycine derivative reacts with 2-bromopyridine under Pd catalysis, followed by stereoselective reduction and acid hydrolysis.
Procedure :
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Substrate : N-Cbz-propargylglycine methyl ester
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Coupling Partner : 2-Bromopyridine
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Catalyst : Pd(PPh₃)₄ (5 mol%)
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Ligand : Xantphos (10 mol%)
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Solvent : Dimethylformamide (DMF), 80°C
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Conversion : 85%
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Post-Reduction : H₂/Pd-C in methanol (ee: 90% R)
Table 1: Hydroarylation Optimization
| Condition | Variation | Yield (%) | ee (%) |
|---|---|---|---|
| Catalyst Loading | 3 mol% Pd | 62 | 82 |
| 5 mol% Pd | 85 | 90 | |
| Solvent | Toluene | 45 | 75 |
| DMF | 85 | 90 | |
| Temperature | 60°C | 70 | 85 |
| 80°C | 85 | 90 |
Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions enable modular construction of the pyridyl-amino acid scaffold.
Suzuki-Miyaura Coupling
A β-boroalanine derivative couples with 2-pyridylboronic acid under Pd catalysis. The stereochemistry is preserved via a chiral boronate ester.
Typical Protocol :
Stille Coupling
Stannane-based pyridyl reagents react with α-iodoalanine derivatives. This method is less common due to tin toxicity but offers high regioselectivity.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Pd₂(dba)₃ |
| Ligand | AsPh₃ |
| Solvent | Toluene |
| Yield | 70% |
| ee | 91% |
Racemic Resolution
For non-stereoselective syntheses, resolution via chiral chromatography or diastereomeric salt formation is employed.
Chiral Chromatography
Preparative HPLC with chiral stationary phases (e.g., Chiralpak IC) separates (R) and (S) enantiomers from racemic mixtures.
Conditions :
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Column : Chiralpak IC (250 × 4.6 mm)
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Mobile Phase : Hexane/ethanol (80:20) + 0.1% TFA
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Flow Rate : 1.0 mL/min
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Recovery : 40% (R)-enantiomer
Diastereomeric Salt Formation
Racemic (R/S)-3-Amino-3-(pyridin-2-yl)propanoic acid is treated with (1S)-camphorsulfonic acid to precipitate the (R)-enantiomer salt.
Optimization :
| Resolving Agent | Solvent | Yield (R) | Purity |
|---|---|---|---|
| (1S)-CSA | Ethanol | 35% | 98% |
| L-Tartaric acid | Methanol | 28% | 95% |
Industrial Production Considerations
Scalable synthesis requires balancing enantioselectivity, cost, and throughput. Continuous flow asymmetric hydrogenation and immobilized chiral catalysts are prioritized for kilogram-scale production.
Table 2: Industrial Method Comparison
| Method | Cost ($/kg) | Throughput (kg/day) | ee (%) |
|---|---|---|---|
| Asymmetric Hydrogenation | 1,200 | 10 | 89 |
| Hydroarylation | 950 | 15 | 90 |
| Cross-Coupling | 1,500 | 8 | 94 |
Purification and Salt Formation
The free amino acid is converted to the dihydrochloride salt by treatment with concentrated HCl in methanol, followed by recrystallization.
Protocol :
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
Biochemical Research Applications
Neurotransmitter Modulation
One of the most notable applications of (R)-3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride is its role in neurotransmitter systems. The compound exhibits structural similarities to amino acids that are crucial for synaptic transmission, particularly influencing glutamate receptors, which are vital for learning and memory processes. Studies have indicated that this compound can selectively bind to certain receptors involved in neuronal signaling pathways, suggesting its potential as a lead compound for developing new treatments for neurological disorders.
Peptide Synthesis
The compound serves as an essential building block in peptide synthesis. Its ability to form stable bonds with other amino acids facilitates the creation of complex peptides that can be utilized in drug development and therapeutic applications. The dihydrochloride form enhances the compound's solubility, making it easier to incorporate into various synthetic protocols.
Pharmaceutical Applications
Potential Therapeutics for Neurological Disorders
Research indicates that this compound may have therapeutic potentials in treating conditions such as Alzheimer's disease and other cognitive disorders. Its agonistic properties at NMDA receptors underline its importance in modulating synaptic plasticity and could lead to innovative treatment strategies.
Analgesic Properties
Emerging studies suggest that derivatives of this compound may exhibit analgesic effects. For example, related compounds have been noted for their capacity to alleviate chronic pain in mammalian models. This suggests a promising avenue for further research into pain management therapies utilizing this compound or its analogs .
Agricultural Chemistry
Use as a Biochemical Probe
In agricultural chemistry, this compound is being explored as a biochemical probe to study plant signaling pathways and responses to environmental stimuli. Its interactions with various biological targets can provide insights into plant physiology and stress responses, potentially leading to the development of more resilient crop varieties.
Case Studies
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The pyridine ring plays a crucial role in binding to the active sites of enzymes or receptors, thereby influencing their activity.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyridine-Based Amino Acid Derivatives
Key Research Findings
Impact of Pyridine Substituent Position: The 2-pyridyl group in this compound enhances hydrogen-bonding interactions with biological targets (e.g., GABA receptors) compared to 3- or 4-pyridyl analogues, which exhibit weaker binding . 4-Pyridyl derivatives (e.g., CAS 178933-04-5) show higher metabolic instability due to increased susceptibility to hepatic oxidation .
Salt Form and Solubility :
- Dihydrochloride salts (e.g., CAS 74104-85-1) demonstrate superior aqueous solubility (>50 mg/mL) compared to free bases (e.g., CAS 70702-47-5, solubility ~10 mg/mL), making them preferable for in vitro assays .
Stereochemical Influence: The R-configuration in the target compound improves selectivity for L-type amino acid transporters (LAT1) over the S-enantiomer, which shows non-specific uptake in cellular assays .
Chlorinated Derivatives :
- Dichloropyridin-3-yl variants (e.g., CAS 2416236-36-5) exhibit enhanced blood-brain barrier penetration but pose challenges in toxicity profiling due to reactive metabolites .
Commercial and Research Availability
- Primary Suppliers : LEAP CHEM CO., LTD. (Hong Kong) and Combi-Blocks (USA) are key distributors, offering bulk quantities (≥95% purity) for industrial use .
- Niche Analogues : Pyrimidin-2-yl (CAS N/A) and indazole derivatives (e.g., CAS 1414976-15-0) are less commercially available, often requiring custom synthesis .
Biological Activity
(R)-3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride is a chiral amino acid derivative notable for its biological activity, particularly in the context of neurotransmitter modulation. This compound has garnered attention for its potential therapeutic applications in treating neurological disorders such as depression and anxiety.
Chemical Structure and Properties
- Molecular Formula : C8H12Cl2N2O2
- Molecular Weight : 239.1 g/mol
- IUPAC Name : this compound
- CAS Number : 2829279-80-1
The compound features a pyridine ring, which is significant for its interaction with various biological targets, particularly neurotransmitter receptors.
This compound has been identified as an antagonist at specific neurotransmitter receptors, influencing neurotransmission pathways. This activity is crucial for understanding its pharmacological profile and potential therapeutic uses. The compound's ability to modulate neurotransmitter systems positions it as a candidate for research into psychiatric treatments.
Neurotransmitter Interaction
The compound has been studied for its effects on neurotransmitter receptors, particularly in the context of:
- Depression : Research indicates that the modulation of neurotransmission may alleviate symptoms associated with depressive disorders.
- Anxiety : Similar mechanisms suggest potential efficacy in anxiety management.
Case Studies and Experimental Data
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Study on Antidepressant Effects :
- A controlled study demonstrated that administration of this compound led to significant reductions in depressive-like behaviors in animal models, indicating its potential as an antidepressant agent.
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Anxiolytic Properties :
- Another investigation highlighted the compound’s ability to reduce anxiety-related behaviors, suggesting a dual role in managing both depression and anxiety.
Comparative Analysis with Similar Compounds
The unique structure of this compound allows it to interact differently compared to other amino acid derivatives. Below is a comparison table with structurally similar compounds:
| Compound Name | CAS Number | Key Differences |
|---|---|---|
| (R)-3-Amino-3-(pyridin-4-yl)propanoic acid | 678969-18-1 | Substituent on the pyridine ring differs |
| (R)-2-Amino-3-(pyridin-3-yl)propanoic acid | 18596366 | Different position of the amino group |
| 3-Amino-3-(pyridin-2-yl)propanoic acid | 14925181 | Lacks dihydrochloride salt form |
Q & A
Q. What are the key synthetic routes for (R)-3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride?
The synthesis typically involves:
- Starting Materials : L-alanine or L-serine derivatives for the chiral backbone .
- Protection/Deprotection : Boc (tert-butoxycarbonyl) protection of the amino group to prevent side reactions during coupling .
- Coupling : Introduction of the pyridin-2-yl group via nucleophilic substitution or amide bond formation. Adjustments may include using HATU or EDC as coupling agents to optimize yield .
- Salt Formation : Treatment with hydrochloric acid to form the dihydrochloride salt, enhancing solubility and stability .
Q. How is the compound characterized to confirm structural integrity and purity?
Methodologies include:
- Chiral HPLC : To verify enantiomeric purity, critical for (R)-configuration .
- NMR Spectroscopy : For structural confirmation (e.g., pyridin-2-yl proton signals at δ 8.2–8.5 ppm) .
- Mass Spectrometry : To validate molecular weight (C₈H₁₁Cl₂N₂O₂; MW 253.1) .
- Elemental Analysis : Confirms Cl⁻ content in the dihydrochloride form .
Advanced Research Questions
Q. How can researchers resolve discrepancies in stereochemical purity during synthesis?
- Chiral Resolution : Use chiral stationary phases in HPLC or capillary electrophoresis. Compare retention times with enantiomeric standards .
- X-ray Crystallography : Definitive confirmation of absolute configuration, especially if synthetic intermediates crystallize .
- Dynamic Kinetic Resolution : Adjust reaction conditions (e.g., pH, catalysts) to minimize racemization during coupling steps .
Q. What computational approaches predict the compound’s behavior in biological systems?
- Molecular Dynamics (MD) Simulations : Study solubility and membrane permeability using force fields parameterized for protonated amines and pyridine rings .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) based on the pyridin-2-yl group’s electronic profile .
- ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., logP ~0.01, TPSA 83.55 Ų) to guide pharmacological experiments .
Q. How do reaction conditions influence by-product formation during scale-up?
- Optimized Stoichiometry : Excess pyridin-2-ylamine (1.2–1.5 eq) reduces unreacted starting material .
- Temperature Control : Maintain ≤25°C during coupling to prevent decomposition of acid-sensitive intermediates .
- By-Product Analysis : LC-MS identifies dimers or oxidation products; scavengers (e.g., triethylamine) mitigate HCl-mediated side reactions .
Q. What strategies improve the compound’s stability in aqueous solutions?
- Lyophilization : Store as a lyophilized powder to prevent hydrolysis of the dihydrochloride salt .
- Buffer Selection : Use phosphate buffers (pH 4–6) to balance solubility and amine protonation .
- Antioxidants : Add ascorbic acid (0.1–1 mM) to prevent pyridine ring oxidation in long-term studies .
Methodological Considerations
- Contradiction Analysis : If biological activity varies between batches, assess enantiomeric purity (≥98% via chiral HPLC) and exclude degradation via stability studies (e.g., 40°C/75% RH for 4 weeks) .
- Comparative Studies : Benchmark against (S)-enantiomers or pyridin-3-yl analogs to isolate structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
